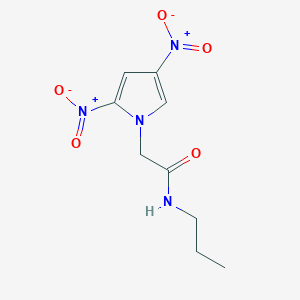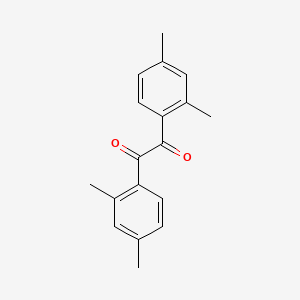
Pyridoxal semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridoxal semicarbazone is a compound formed by the reaction of pyridoxal and semicarbazone. It is a remarkable ligand due to the presence of various donor atoms, including oxygen from the phenolic hydroxyl group, nitrogen from hydrazine, and oxygen from the amide group
準備方法
Synthetic Routes and Reaction Conditions
Pyridoxal semicarbazone can be synthesized through a one-pot reaction involving pyridoxal and semicarbazide. The reaction typically takes place in methanol (MeOH) as the solvent. The structure of the product can be confirmed using techniques such as Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectra .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of pyridoxal with semicarbazide under controlled conditions to ensure high yield and purity. The process may involve optimization of reaction parameters such as temperature, solvent, and reagent ratios to achieve efficient production.
化学反応の分析
Types of Reactions
Pyridoxal semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in products with different functional groups replacing the original ones.
科学的研究の応用
Pyridoxal semicarbazone has a wide range of scientific research applications, including:
作用機序
The mechanism of action of pyridoxal semicarbazone involves its ability to act as a ligand and form complexes with metal ions. These complexes can interact with biological targets, leading to various effects. For example, the formation of free radical species by the compound and its metal complexes is believed to be a key factor in their antibacterial and photocatalytic activities . Additionally, the compound’s interaction with enzymes like Janus kinase (JAK) suggests its potential role in modulating signaling pathways involved in inflammation and cancer .
類似化合物との比較
Similar Compounds
Pyridoxal thiosemicarbazone: This compound is similar to pyridoxal semicarbazone but contains a sulfur atom in place of the oxygen in the semicarbazone moiety.
Pyridoxal isothiosemicarbazone: This compound has an isothiosemicarbazone group instead of the semicarbazone group.
S-methyl-iso-thiosemicarbazone: This compound features an S-methyl group in the isothiosemicarbazone moiety.
Uniqueness of this compound
This compound is unique due to its specific combination of donor atoms, which allows it to form stable complexes with various metal ions. This property makes it a versatile ligand for the synthesis of metal complexes with diverse applications in chemistry, biology, and medicine. Its ability to generate free radical species and interact with enzymes like Janus kinase further distinguishes it from similar compounds .
特性
CAS番号 |
781-66-8 |
|---|---|
分子式 |
C9H12N4O3 |
分子量 |
224.22 g/mol |
IUPAC名 |
[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]urea |
InChI |
InChI=1S/C9H12N4O3/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5/h2-3,14-15H,4H2,1H3,(H3,10,13,16)/b12-3+ |
InChIキー |
IGAITZANDFTCMJ-KGVSQERTSA-N |
異性体SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)N)CO |
正規SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)






![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)



![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)

